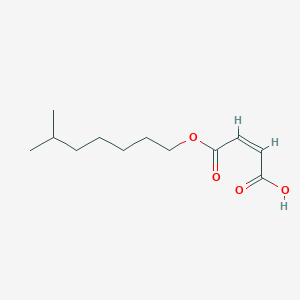

Monoisooctyl maleate

Descripción

Monoisooctyl maleate (C12H20O4) is a monoester derived from maleic acid, characterized by an isooctyl (branched C8H17) group esterified to one carboxyl group of maleic acid. It is primarily utilized as a stabilizer in polyvinyl chloride (PVC) products due to its ability to chelate metal ions, enhancing thermal stability and preventing degradation during processing . Its molecular structure features a reactive double bond in the maleate moiety, enabling participation in copolymerization or crosslinking reactions .

Propiedades

Número CAS |

30137-97-4 |

|---|---|

Fórmula molecular |

C12H20O4 |

Peso molecular |

228.28 g/mol |

Nombre IUPAC |

(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- |

Clave InChI |

FDNBQVCBHKEDOJ-FPLPWBNLSA-N |

SMILES isomérico |

CC(C)CCCCCOC(=O)/C=C\C(=O)O |

SMILES canónico |

CC(C)CCCCCOC(=O)C=CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-butenedioico(2Z)-, éster monoisooctílico suele implicar la esterificación del ácido maleico con isooctanol. La reacción está catalizada por un catalizador ácido, como el ácido sulfúrico o el ácido p-toluensulfónico, y se lleva a cabo bajo condiciones de reflujo. La reacción se puede representar como sigue:

Ácido maleico+IsooctanolCatalizador ácidoÁcido 2-butenedioico(2Z)-, éster monoisooctílico+Agua

Métodos de producción industrial

En entornos industriales, la producción de ácido 2-butenedioico(2Z)-, éster monoisooctílico se lleva a cabo en grandes reactores donde los reactivos se alimentan continuamente y el producto se elimina continuamente. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza. El proceso también puede implicar el uso de destilación azeotrópica para eliminar el agua e impulsar la reacción hasta su finalización.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-butenedioico(2Z)-, éster monoisooctílico sufre diversas reacciones químicas, que incluyen:

Hidrólisis: El éster puede hidrolizarse de nuevo a ácido maleico e isooctanol en presencia de agua y un catalizador ácido o básico.

Reducción: El compuesto puede reducirse para formar el alcohol correspondiente.

Sustitución: El grupo éster puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas con agua.

Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Nucleófilos como aminas o alcoholes.

Productos principales

Hidrólisis: Ácido maleico e isooctanol.

Reducción: Alcohol correspondiente.

Sustitución: Diversos ésteres sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Industrial Applications

Coatings and Adhesives

Monoisooctyl maleate is extensively used in the formulation of coatings and adhesives. It serves as a comonomer in vinyl and acrylic emulsion polymerization, enhancing the properties of paints and adhesives by providing flexibility and adhesion strength. Its resistance to humidity and UV light ensures that coatings maintain their integrity over time, making it suitable for outdoor applications .

Plastisols

The compound is a key ingredient in plastisols, which are suspensions of PVC in a plasticizer. Monoisooctyl maleate contributes to the viscosity and stability of these suspensions, allowing for easy application in various manufacturing processes such as screen printing and coating .

Synthetic Lubricants

Monoisooctyl maleate is also employed in the production of synthetic lubricants. Its properties help improve lubrication efficiency while reducing wear on machinery components .

Personal Care Products

Monoisooctyl maleate finds applications in the cosmetic industry as well. It acts as a skin-conditioning agent in moisturizers, cleansers, shampoos, conditioners, and styling aids. Its emollient properties help improve skin texture and hydration levels .

Chemical Synthesis

As an intermediate in organic synthesis, monoisooctyl maleate is used to produce various derivatives, including those related to succinic acid. This makes it valuable in the manufacture of fine chemicals and pharmaceuticals .

Case Studies

Several case studies illustrate the effectiveness of monoisooctyl maleate in different applications:

-

Case Study 1: Coatings Performance Enhancement

In a study examining the performance of water-resistant films, monoisooctyl maleate was incorporated into a polymer matrix. The results showed significant improvements in flexibility and adhesion compared to control formulations without the compound. -

Case Study 2: Personal Care Formulations

A formulation study for a moisturizer demonstrated that incorporating monoisooctyl maleate improved skin hydration levels significantly when compared to formulations lacking this ingredient. The study highlighted its role as a superior emollient.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Coatings | Paints, adhesives | Enhanced adhesion, flexibility, UV resistance |

| Plastisols | PVC suspensions | Improved viscosity and stability |

| Synthetic Lubricants | Machinery lubricants | Reduced wear and improved efficiency |

| Personal Care Products | Moisturizers, shampoos | Improved skin hydration and texture |

| Chemical Synthesis | Derivatives production | Versatile intermediate for fine chemicals |

Mecanismo De Acción

El mecanismo de acción del ácido 2-butenedioico(2Z)-, éster monoisooctílico implica su interacción con diversos objetivos moleculares. El grupo éster puede sufrir hidrólisis para liberar ácido maleico, que puede participar en diversas vías bioquímicas. Los efectos del compuesto están mediados por su interacción con enzimas y otras proteínas implicadas en estas vías.

Comparación Con Compuestos Similares

Comparison with Similar Maleate Esters

Structural and Functional Differences

Table 1: Structural Comparison of Maleate Esters

| Compound | Molecular Formula | Molar Mass (g/mol) | Ester Type | Key Functional Groups |

|---|---|---|---|---|

| Monoisooctyl maleate | C12H20O4 | 228.3 | Monoester | Branched alkyl, maleate |

| Monooctyl maleate | C12H20O4 | 228.3 | Monoester | Linear alkyl, maleate |

| Dioctyl maleate | C20H36O4 | 340.5 | Diester | Two linear octyl groups |

| Diallyl maleate | C10H12O4 | 196.2 | Diester | Allyl groups, unsaturated |

| Dibutyl maleate | C12H20O4 | 228.3 | Diester | Linear butyl groups |

Key Observations :

- Monoisooctyl vs. Monooctyl Maleate: Both share the same molecular formula but differ in alkyl chain branching. Monoisooctyl’s branched structure enhances solubility in non-polar matrices like PVC, whereas linear monooctyl maleate may exhibit lower compatibility .

- Monoesters vs. Diesters: Monoesters (e.g., monoisooctyl) act as metal chelators, while diesters (e.g., dioctyl, diallyl) are used as plasticizers or crosslinkers due to their dual ester groups .

Physicochemical Properties

Reactivity Insights :

- Monoisooctyl maleate’s double bond enables participation in redox reactions with metal ions (e.g., Ca<sup>2+</sup>/Zn<sup>2+</sup>), critical for stabilizing PVC against thermal degradation .

- Diallyl maleate’s allyl groups facilitate free-radical polymerization, making it suitable for thermosetting resins .

Actividad Biológica

Monoisooctyl maleate is an ester derived from maleic acid and is used in various applications, including cosmetics and industrial products. Understanding its biological activity is crucial for evaluating its safety and efficacy. This article synthesizes available research findings, safety assessments, and case studies to provide a comprehensive overview of the biological activity of monoisooctyl maleate.

Monoisooctyl maleate has the chemical formula and is characterized by its low molecular weight and moderate hydrophobicity. Its log Kow value indicates that it is expected to be bioavailable, facilitating absorption through dermal and oral routes .

Toxicological Studies

Metabolism and Bioavailability

- Upon administration, monoisooctyl maleate is expected to hydrolyze into maleic acid in the body, which is the primary active form influencing biological activity . The absorption rates through skin are higher than those of maleic acid but lower than those of diesters, suggesting a moderate risk profile for dermal exposure .

Cosmetic Applications

Monoisooctyl maleate is often used in cosmetic formulations due to its emulsifying properties. Safety assessments conducted by the Cosmetic Ingredient Review Expert Panel concluded that while related compounds showed low toxicity and irritation potential, further studies are necessary to establish a complete safety profile for monoisooctyl maleate specifically .

Industrial Use

In industrial applications, monoisooctyl maleate serves as a plasticizer and stabilizer. Its biological activity in these contexts primarily relates to its potential exposure risks during manufacturing processes. Evaluations indicate that while the compound is generally safe at low concentrations, prolonged exposure may lead to sensitization or irritation in sensitive individuals .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Acute Toxicity | Low acute toxicity; moderate toxicity observed in related compounds |

| Skin Sensitization | Potential sensitizer; reactions noted at 0.1% concentration |

| Metabolism | Hydrolyzes to maleic acid; moderate absorption through skin |

| Applications | Used in cosmetics and industrial products |

| Reproductive Toxicity | Limited data; insufficient evidence for fetal risks |

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing monoisooctyl maleate via esterification?

- Methodological Answer : The synthesis typically involves reacting maleic anhydride with isooctanol using acid catalysts (e.g., sulfuric acid) under controlled conditions. Key parameters include:

- Molar ratio : Excess isooctanol (e.g., 1:5 molar ratio) improves esterification efficiency .

- Temperature : Maintain 80–120°C to balance reaction rate and side-product formation.

- Catalyst concentration : Optimize to avoid excessive charring (common with sulfuric acid). Post-synthesis, neutralization and vacuum distillation are critical for purity .

Q. How should researchers safely handle monoisooctyl maleate in laboratory settings?

- Safety Protocols :

- Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to prevent reactivity .

- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes .

- Waste Management : Avoid dust formation; collect residues in chemical waste containers .

Advanced Research Questions

Q. How can reactive distillation (RD) modeling optimize monoisooctyl maleate production?

- Simulation Approach :

- Software : Aspen Plus V11 can model RD processes by integrating reaction kinetics and phase equilibria .

- Key Variables :

- Theoretical stages : Optimal configuration (e.g., 17 stages with 7 reactive zones) maximizes conversion.

- Reflux ratio : Lower ratios (e.g., 0.25) reduce energy use while maintaining purity.

- Feed ratio : Excess alcohol (1:5 mole ratio) shifts equilibrium toward ester formation .

- Validation : Compare simulation results with bench-scale experiments (e.g., GC analysis of product streams) to refine the model .

Q. What strategies resolve contradictions between monoisooctyl maleate purity and PVC thermal stabilization efficacy?

- Analytical Framework :

- Controlled Testing : Compare PVC samples stabilized with monoisooctyl maleate of varying purity (e.g., 95% vs. 99%). Use TGA to quantify decomposition temperatures and HCl absorption rates .

- Contaminant Analysis : Identify side-products (e.g., unreacted maleic anhydride) via LC-MS. Trace amounts may accelerate PVC degradation despite high ester purity .

Q. How do biological synthesis routes (e.g., engineered E. coli) compare to chemical methods for maleate production?

- Comparative Analysis :

- Yield : Chemical synthesis achieves >90% yield, while microbial routes currently lag (~50%) but avoid harsh solvents .

- Sustainability : Bioprocesses reduce CO₂ emissions but require metabolic engineering (e.g., introducing maleate synthase genes) .

- Scalability : Evaluate batch vs. continuous fermentation using kinetic models (e.g., Monod equation) .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

- Guidelines :

- Detailed Protocols : Specify reaction times, temperatures, and equipment (e.g., rotary evaporator settings for solvent removal) .

- Data Reporting : Use tables for comparative results (e.g., Table 1: Catalysts vs. Yields) and figures for trends (e.g., Arrhenius plots of reaction rates) .

- Supporting Information : Archive raw data (spectra, chromatograms) in repositories like Zenodo, citing DOIs in the main text .

Q. What statistical methods are essential for validating monoisooctyl maleate application studies (e.g., in polymer science)?

- Recommendations :

- Replication : Perform triplicate experiments to assess variability in thermal stability measurements .

- Error Analysis : Report standard deviations for key metrics (e.g., PVC degradation onset temperature).

- Model Fitting : Use linear regression to correlate ester concentration with stabilization efficacy (R² ≥ 0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.